molecular formula C7H3F5O B2856316 1,3-Difluoro-5-(trifluoromethoxy)benzene CAS No. 1404194-50-8

1,3-Difluoro-5-(trifluoromethoxy)benzene

Cat. No.: B2856316
CAS No.: 1404194-50-8
M. Wt: 198.092
InChI Key: LDNQHCRDKTWUGG-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F5O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a trifluoromethoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,3-difluorobenzene with trifluoromethoxy reagents under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the proper substitution of the trifluoromethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .

Scientific Research Applications

1,3-Difluoro-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-Difluoro-5-(trifluoromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form stable interactions with various biological molecules, including enzymes and receptors. This interaction can modulate the activity of these molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-5-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and ability to interact with biological molecules, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

1,3-difluoro-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNQHCRDKTWUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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